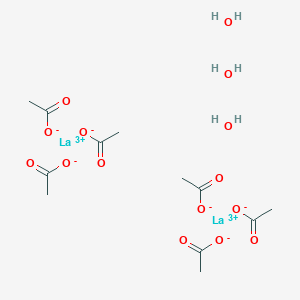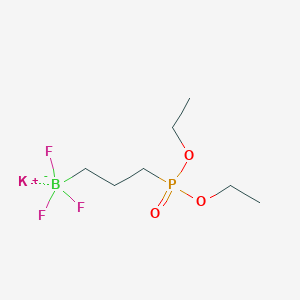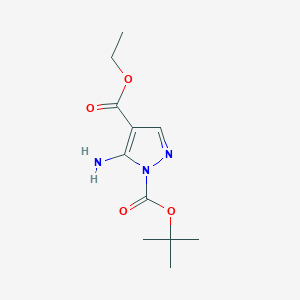
Lanthanum acetate sesquihydrate
Overview
Description
Lanthanum acetate sesquihydrate is an inorganic compound with the chemical formula La(CH3COO)3·1.5H2O. It is a salt of lanthanum and acetic acid, forming colorless crystals that are soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanthanum acetate sesquihydrate can be synthesized through several methods:
-
Reaction with Lanthanum Oxide: : One common method involves reacting lanthanum(III) oxide with acetic acid. The reaction proceeds as follows: [ \text{La}_2\text{O}_3 + 6\text{CH}_3\text{COOH} \rightarrow 2\text{La(CH}_3\text{COO)}_3 + 3\text{H}_2\text{O} ] This reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the lanthanum oxide .
-
Reaction with Lanthanum Carbonate: : Another method involves dissolving lanthanum carbonate in acetic acid. The steps are: [ \text{La}_2(\text{CO}_3)_3 + 6\text{CH}_3\text{COOH} \rightarrow 2\text{La(CH}_3\text{COO)}_3 + 3\text{CO}_2 + 3\text{H}_2\text{O} ] This method also requires controlled temperature conditions to facilitate the reaction .
Industrial Production Methods
In industrial settings, this compound is produced by reacting lanthanum oxide with acetic acid in large reactors. The reaction mixture is then evaporated to dryness, and the resulting solid is purified by recrystallization from water or ethanol. The final product is dried under controlled conditions to obtain the sesquihydrate form .
Chemical Reactions Analysis
Types of Reactions
Lanthanum acetate sesquihydrate undergoes several types of chemical reactions, including:
-
Decomposition: : Upon heating, this compound decomposes to form lanthanum oxide, releasing acetic acid and water in the process. The decomposition occurs in multiple steps, with intermediate formation of lanthanum dioxycarbonate .
-
Hydrolysis: : In aqueous solutions, this compound can hydrolyze to form lanthanum hydroxide and acetic acid.
Common Reagents and Conditions
Oxidizing Agents: this compound can react with oxidizing agents to form lanthanum oxide.
Reducing Agents: It can be reduced to lanthanum metal under specific conditions, although this is less common.
Major Products Formed
Lanthanum Oxide (La2O3): Formed during thermal decomposition.
Lanthanum Hydroxide (La(OH)3): Formed during hydrolysis in aqueous solutions.
Scientific Research Applications
Lanthanum acetate sesquihydrate has a wide range of applications in scientific research:
Medicine: Lanthanum compounds are investigated for their potential use in medical imaging and as therapeutic agents.
Mechanism of Action
The mechanism by which lanthanum acetate sesquihydrate exerts its effects depends on its application:
Catalysis: In catalytic processes, this compound acts by providing active lanthanum sites that facilitate the reaction.
Biological Models: In biological systems, it mimics the behavior of lanthanum in metalloproteins, interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Lanthanum acetate sesquihydrate can be compared with other lanthanum compounds such as:
Lanthanum Chloride (LaCl3): Used in similar applications but has different solubility and reactivity properties.
Lanthanum Nitrate (La(NO3)3): Another common lanthanum salt with distinct uses in various fields.
Lanthanum Oxide (La2O3): The final decomposition product of this compound, widely used in catalysis and materials science.
This compound is unique due to its specific hydration state and the ease with which it can be converted to other lanthanum compounds.
Properties
IUPAC Name |
lanthanum(3+);hexaacetate;trihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C2H4O2.2La.3H2O/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;3*1H2/q;;;;;;2*+3;;;/p-6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPQRWPSWRTKEC-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[La+3].[La+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24La2O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride](/img/structure/B8133196.png)

![Methyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8133210.png)

![3-amino-4H-benzo[f]quinazolin-1-one](/img/structure/B8133222.png)


![[(E)-2-formyl-3-oxobut-1-enyl]urea](/img/structure/B8133242.png)


